molecular formula C12H10F2O4 B1446667 Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate CAS No. 1342259-34-0

Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B1446667
CAS No.: 1342259-34-0
M. Wt: 256.2 g/mol
InChI Key: ZTONCYLHYFLRLD-TWGQIWQCSA-N
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Description

Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features a difluorophenyl group, which imparts distinct reactivity and stability characteristics, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with 2,6-difluorobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate.

    Reduction: Formation of ethyl 4-(2,6-difluorophenyl)-2-hydroxybutanoate.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, while the hydroxy and carbonyl groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate
  • Ethyl 4-(2,6-dichlorophenyl)-2-hydroxy-4-oxobut-2-enoate
  • Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate

Comparison: Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and selectivity in various reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl (Z)-4-(2,6-difluorophenyl)-4-hydroxy-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O4/c1-2-18-12(17)10(16)6-9(15)11-7(13)4-3-5-8(11)14/h3-6,15H,2H2,1H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTONCYLHYFLRLD-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=C(C=CC=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C(/C1=C(C=CC=C1F)F)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate
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Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate
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